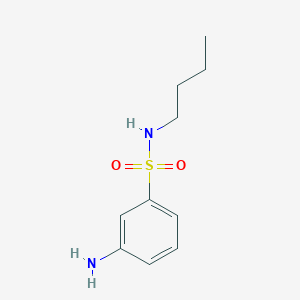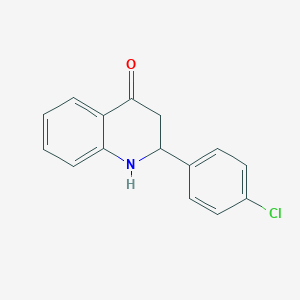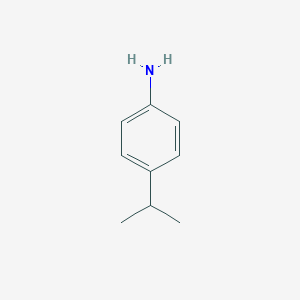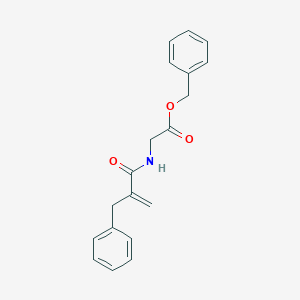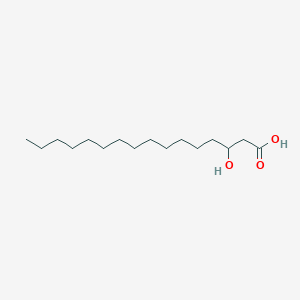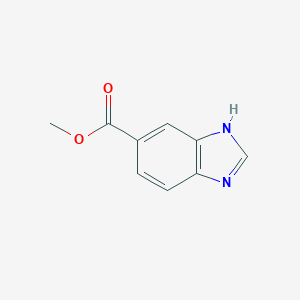
1H-苯并咪唑-5-甲酸甲酯
概述
描述
“Methyl 1H-benzimidazole-5-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 1H-benzimidazole-5-carboxylate” involves the reaction of o-phenylendiamine derivatives with urea . Oxygen at the 2nd position is converted to chlorine in the presence of POCl3. Finally, the resulting products are obtained by the nucleophilic substitution with 4-methylpiperidine .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-benzimidazole-5-carboxylate” was elucidated using 1H-13C-NMR and LC-MS techniques .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 1H-benzimidazole-5-carboxylate” include the reaction of o-phenylendiamine derivatives with urea, the conversion of oxygen to chlorine at the 2nd position in the presence of POCl3, and the nucleophilic substitution with 4-methylpiperidine .
Physical And Chemical Properties Analysis
“Methyl 1H-benzimidazole-5-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 416.2±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 48.4±0.3 cm3, and it has 4 H bond acceptors and 1 H bond donor .
科学研究应用
Anticancer Activity
Benzimidazole derivatives, including Methyl Benzimidazole-5-carboxylate, have been found to exhibit diverse anticancer activities . The anticancer activity of these compounds is influenced by the substitution pattern around the nucleus . For instance, the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . Among the synthesized analogs, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate has shown promising results in provoking cell death in leukemic cells .
Anti-Inflammatory Activity
5-Substituted benzimidazoles, including Methyl Benzimidazole-5-carboxylate, have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Hepatitis C Virus Inhibitor
Benzimidazole-5-carboxylic acid and its derivatives, including Methyl Benzimidazole-5-carboxylate, have shown promise as agents for hepatitis C virus infections . This suggests potential applications in antiviral drug development .
Glycoprotein IIb/IIIa Inhibitors
Methyl Benzimidazole-5-carboxylate and its derivatives have been identified as potential Glycoprotein IIb/IIIa inhibitors . This suggests their potential use in the treatment of thrombotic diseases .
Glutaminyl Cyclase Inhibitors
Methyl Benzimidazole-5-carboxylate and its derivatives have been found to inhibit Glutaminyl Cyclase . This enzyme plays a crucial role in the pathogenesis of Alzheimer’s disease, suggesting potential applications in the treatment of this neurodegenerative disorder .
Checkpoint Kinase Inhibitor
Methyl Benzimidazole-5-carboxylate and its derivatives have been identified as potential checkpoint kinase inhibitors . This suggests their potential use in cancer treatment, as checkpoint kinases play a critical role in maintaining genomic integrity during cell division .
作用机制
Target of Action
Methyl Benzimidazole-5-Carboxylate, also known as Methyl 1H-benzimidazole-5-carboxylate or Methyl 1H-benzo[d]imidazole-5-carboxylate, is a derivative of benzimidazole . Benzimidazoles have been found to exhibit a wide range of biological activities, including anticancer activities . The primary targets of these compounds are often associated with cancer cells .
Mode of Action
The mode of action of Methyl Benzimidazole-5-Carboxylate involves its interaction with its targets, leading to changes in the cell cycle. Specifically, it has been found to provoke cell death in leukemic cells and stimulate S/G2 cell cycle arrest, along with the downregulation of cyclin B1, CDK2, and PCNA .
Biochemical Pathways
The biochemical pathways affected by Methyl Benzimidazole-5-Carboxylate are primarily related to cell cycle regulation . By interacting with its targets, this compound can influence the progression of the cell cycle, leading to cell death in certain cancer cells .
Pharmacokinetics
The benzimidazole derivatives are generally known for their wide range of biological activities, suggesting that they may have favorable adme properties .
Result of Action
The result of Methyl Benzimidazole-5-Carboxylate’s action is the induction of cell death in certain cancer cells . This is achieved through the compound’s interaction with its targets, leading to changes in the cell cycle and the downregulation of certain proteins .
安全和危害
属性
IUPAC Name |
methyl 3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHHIVYNOVTVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381526 | |
| Record name | Methyl 1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-benzimidazole-5-carboxylate | |
CAS RN |
26663-77-4 | |
| Record name | Methyl 1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-1,3-benzodiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What modifications have been explored to enhance the antibacterial activity of methyl 1H-benzimidazole-5-carboxylate derivatives?
A: Researchers have investigated the impact of substituting the second position of the benzimidazole ring with 4-methylpiperidinyl groups on the antibacterial activity of methyl 1H-benzimidazole-5-carboxylate derivatives. [] This modification aims to improve the compound's interaction with bacterial targets and enhance its overall efficacy.
Q2: What synthetic routes have been employed to produce methyl 1H-benzimidazole-5-carboxylate derivatives?
A: One common approach involves reacting o-phenylenediamine derivatives with urea to synthesize the target methyl 1H-benzimidazole-5-carboxylates. [] Further modifications, such as the introduction of a chlorine atom at the 2nd position using POCl3, followed by a nucleophilic substitution with 4-methylpiperidine, can be implemented to achieve desired structural variations. []
Q3: What analytical techniques are commonly used to characterize the synthesized methyl 1H-benzimidazole-5-carboxylate derivatives?
A: Researchers utilize a combination of spectroscopic techniques to elucidate the structure of the synthesized compounds. These include 1H-NMR, 13C-NMR, and LC-MS. [, ] These techniques provide valuable information about the compound's structure, purity, and molecular weight.
Q4: Have any related substances of dabigatran etexilate, which shares structural similarities with methyl 1H-benzimidazole-5-carboxylate, been synthesized and characterized?
A: Yes, four related substances of dabigatran etexilate have been successfully synthesized and their structures confirmed using 1H-NMR, MS, and 13C-NMR. [] This research highlights the potential of exploring structural analogs within this chemical class for novel therapeutic applications.
Q5: How does the conformation of the methoxyphenyl ring in ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate influence its crystal structure?
A: In the crystal structure of ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate, the methoxyphenyl ring adopts a twisted conformation relative to the benzimidazole ring system. [] This twist, with a dihedral angle of 28.81 (5)°, plays a significant role in the intermolecular interactions within the crystal lattice, influencing its packing arrangement. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


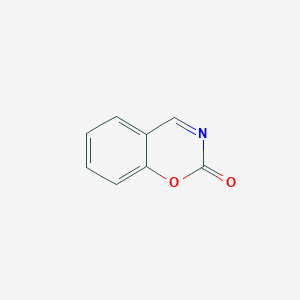



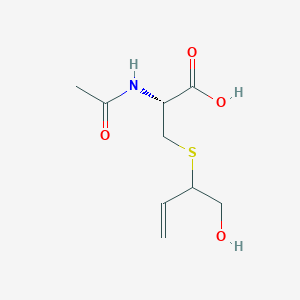

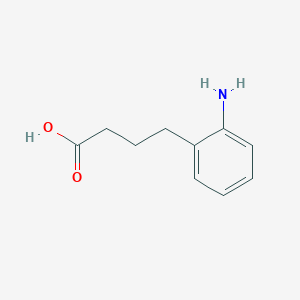
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)
